molecular formula C8H9BrOS B13604604 1-(5-Bromo-2-thienyl)cyclopropanemethanol

1-(5-Bromo-2-thienyl)cyclopropanemethanol

Cat. No.: B13604604
M. Wt: 233.13 g/mol
InChI Key: IAYNUXNXZUMGOY-UHFFFAOYSA-N
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Description

[1-(5-bromothiophen-2-yl)cyclopropyl]methanol is a chemical compound with the molecular formula C₈H₉BrOS and a molecular weight of 233.13 g/mol . This compound features a cyclopropyl group attached to a methanol moiety, with a brominated thiophene ring as a substituent. It is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of [1-(5-bromothiophen-2-yl)cyclopropyl]methanol typically involves the following steps:

Chemical Reactions Analysis

[1-(5-bromothiophen-2-yl)cyclopropyl]methanol can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[1-(5-bromothiophen-2-yl)cyclopropyl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [1-(5-bromothiophen-2-yl)cyclopropyl]methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The brominated thiophene ring and cyclopropyl group may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to [1-(5-bromothiophen-2-yl)cyclopropyl]methanol include:

    [1-(5-chlorothiophen-2-yl)cyclopropyl]methanol: This compound has a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    [1-(5-fluorothiophen-2-yl)cyclopropyl]methanol: The fluorine substituent can significantly alter the compound’s electronic properties and interactions with molecular targets.

    [1-(5-iodothiophen-2-yl)cyclopropyl]methanol: The iodine atom introduces different steric and electronic effects compared to bromine.

These similar compounds highlight the unique properties of [1-(5-bromothiophen-2-yl)cyclopropyl]methanol, particularly its balance of reactivity and stability.

Properties

Molecular Formula

C8H9BrOS

Molecular Weight

233.13 g/mol

IUPAC Name

[1-(5-bromothiophen-2-yl)cyclopropyl]methanol

InChI

InChI=1S/C8H9BrOS/c9-7-2-1-6(11-7)8(5-10)3-4-8/h1-2,10H,3-5H2

InChI Key

IAYNUXNXZUMGOY-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CO)C2=CC=C(S2)Br

Origin of Product

United States

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